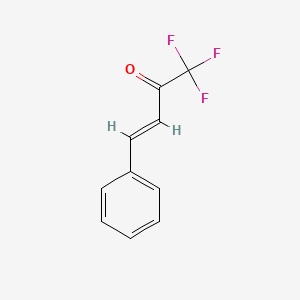

1,1,1-Trifluoro-4-phenylbut-3-en-2-one

Description

Significance of Fluorinated Organic Compounds in Contemporary Chemical Research

Fluorinated organic compounds have become indispensable in modern chemical research, primarily due to the unique properties imparted by the fluorine atom. As the most electronegative element, fluorine's incorporation into an organic scaffold can profoundly influence a molecule's reactivity, stability, and biological activity. The strong carbon-fluorine bond enhances thermal and metabolic stability, a crucial attribute in the design of pharmaceuticals and advanced materials. Furthermore, the trifluoromethyl group, in particular, is a powerful electron-withdrawing group that can significantly modulate the acidity of nearby protons and the reactivity of adjacent functional groups. This has made trifluoromethylated compounds highly sought after in the development of new drugs and agrochemicals, with a significant percentage of new products in these sectors containing fluorine. nih.govresearchgate.net

Role of α,β-Unsaturated Ketones in Organic Synthesis Methodologies

α,β-Unsaturated ketones are exceptionally versatile intermediates in organic synthesis. Their conjugated system provides two sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition or Michael addition). This dual reactivity allows for the construction of a wide variety of molecular architectures. They are also excellent dienophiles in Diels-Alder reactions, enabling the stereocontrolled synthesis of six-membered rings. The ability to participate in a diverse array of chemical transformations, including cycloadditions, conjugate additions, and reductions, has cemented their status as fundamental building blocks in the synthesis of complex organic molecules, natural products, and pharmaceuticals.

Specific Research Focus on 1,1,1-Trifluoro-4-phenylbut-3-en-2-one

This compound, a trifluoromethylated chalcone (B49325) analogue, stands at the intersection of these two important classes of organic compounds. Its structure, featuring an α,β-unsaturated ketone framework appended with a phenyl group and a trifluoromethyl group, makes it a highly reactive and versatile synthetic intermediate. myskinrecipes.com Research on this specific molecule is driven by its potential as a precursor to a wide range of more complex fluorinated compounds, including novel heterocycles and molecules with potential pharmaceutical applications. myskinrecipes.com The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the β-carbon, making it particularly susceptible to nucleophilic attack and a valuable substrate for various carbon-carbon and carbon-heteroatom bond-forming reactions.

Detailed Research Findings on this compound

Properties

IUPAC Name |

(E)-1,1,1-trifluoro-4-phenylbut-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEYYFREIBSWFP-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60876187 | |

| Record name | 3-Buten-2-one,1,1,1-trifluoro-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86571-25-7 | |

| Record name | 3-Buten-2-one,1,1,1-trifluoro-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization

The primary and most common method for the synthesis of 1,1,1-Trifluoro-4-phenylbut-3-en-2-one is the Claisen-Schmidt condensation. gordon.eduwikipedia.orgnih.gov This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an α-hydrogen with a carbonyl compound that lacks an α-hydrogen. wikipedia.org In the case of this compound, the synthesis is achieved through the reaction of benzaldehyde (B42025) with 1,1,1-trifluoroacetone (B105887) in the presence of a base, typically sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent like ethanol. gordon.edursc.orgresearchgate.net The reaction proceeds via the formation of an enolate from 1,1,1-trifluoroacetone, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting aldol (B89426) adduct readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone.

Table 1: Synthesis of this compound via Claisen-Schmidt Condensation

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| Benzaldehyde | 1,1,1-Trifluoroacetone | NaOH or KOH | Ethanol | This compound |

¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the vinyl protons, with distinct coupling constants indicative of their trans relationship. The aromatic protons of the phenyl group would appear as a multiplet in the downfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would display signals for the carbonyl carbon, the olefinic carbons, and the carbons of the phenyl and trifluoromethyl groups. The carbon of the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ketone and the C=C stretching of the alkene, typically in the regions of 1650-1680 cm⁻¹ and 1600-1650 cm⁻¹, respectively. nih.gov

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. nih.gov

Chemical Reactivity and Synthetic Applications

Stereoselective Synthesis of this compound Isomers

Control of E/Z Isomerism in Butenone Synthesis

The geometry of the double bond in α,β-unsaturated ketones, such as this compound, can exist as either the E (trans) or Z (cis) isomer. The selective synthesis of one isomer over the other is a critical aspect of synthetic design, as the geometric configuration can significantly influence the molecule's reactivity and biological activity. The Wittig reaction and its variants, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the stereoselective formation of alkenes.

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphorus ylide employed. Stabilized ylides, which contain an electron-withdrawing group that can delocalize the negative charge, generally lead to the formation of the thermodynamically more stable (E)-alkene. mdpi.comillinois.eduwikipedia.org In the context of synthesizing this compound, a stabilized ylide would be one derived from a phosphonium (B103445) salt bearing the trifluoroacetylmethyl group. The reaction of such a stabilized ylide with benzaldehyde (B42025) would be expected to yield predominantly the (E)-isomer. Conversely, non-stabilized ylides, typically bearing alkyl or aryl substituents, tend to favor the formation of the (Z)-alkene. mdpi.comwikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate (B1237965) carbanions, is a widely used modification of the Wittig reaction that typically affords excellent (E)-selectivity. scilit.comwiley-vch.de This selectivity arises from the thermodynamic control of the reaction pathway. However, modifications to the HWE reaction, such as the Still-Gennari modification, have been developed to favor the formation of (Z)-alkenes. wikipedia.org This is achieved by using phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, and specific reaction conditions that favor kinetic control. wikipedia.orgchem-station.com

A study on the stereoselective synthesis of (Z)-methyl 3-perfluoroalkyl-4-substituted-phenylbutenoates, compounds structurally similar to the target molecule, demonstrated a method to achieve high (Z)-selectivity. nih.gov This was accomplished by reacting a substituted benzyltriphenylphosphonium (B107652) bromide with a methyl 2-perfluoroalkynoate in the presence of a base, followed by heating in aqueous methanol. This methodology highlights a potential route to selectively obtain the (Z)-isomer of this compound.

The following table summarizes the expected stereochemical outcomes for the synthesis of trifluoromethylated butenones using different olefination strategies.

Table 1: Stereoselectivity in Olefination Reactions for the Synthesis of Trifluoromethylated Butenones

| Reaction Type | Ylide/Phosphonate Type | Predominant Isomer | Reference |

|---|---|---|---|

| Wittig Reaction | Stabilized | E | mdpi.comillinois.eduwikipedia.org |

| Wittig Reaction | Non-stabilized | Z | mdpi.comwikipedia.org |

| Horner-Wadsworth-Emmons (HWE) | Standard | E | scilit.comwiley-vch.de |

Chiral Auxiliary and Asymmetric Catalysis in Trifluoromethyl Ketone Formation

The introduction of chirality into molecules containing a trifluoromethyl ketone moiety is of great importance, as the stereochemistry can dramatically impact their biological function. Two primary strategies for achieving this are the use of chiral auxiliaries and asymmetric catalysis.

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in a variety of asymmetric transformations, including aldol (B89426) reactions. nih.gov In the synthesis of chiral β-hydroxy trifluoromethyl ketones, a chiral oxazolidinone can be N-acylated and then used as a chiral enolate equivalent. The aldol condensation of this chiral enolate with an aldehyde, such as benzaldehyde, proceeds with high diastereoselectivity, dictated by the stereochemistry of the auxiliary. Subsequent removal of the auxiliary would yield the enantiomerically enriched β-hydroxy ketone.

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. Chiral amines, for instance, can react with ketones to form chiral enamines in situ. These enamines can then react with electrophiles, with the chiral catalyst directing the facial selectivity of the attack. In the context of trifluoromethyl ketones, organocatalysts have been used to promote enantioselective aldol reactions and other carbon-carbon bond-forming reactions. rsc.orgacs.org For example, a bifunctional organocatalyst can activate both the nucleophile (e.g., an enolate precursor) and the electrophile (the trifluoromethyl ketone), bringing them together in a spatially defined manner to favor the formation of one enantiomer. rsc.org

The following table presents representative data on the use of asymmetric catalysis in reactions involving trifluoromethyl ketones, illustrating the high levels of enantioselectivity that can be achieved.

Table 2: Enantioselective Synthesis of Chiral Trifluoromethylated Compounds using Organocatalysis

| Reaction Type | Catalyst Type | Substrates | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Vinylogous Aldol Reaction | Bifunctional Organocatalyst | Alkylidenepyrazolone and Trifluoroacetophenone | up to 95% | rsc.org |

| Cross-Aldol Reaction | Takemoto-type Thiourea | Aryl Ketone and Heteroaromatic Trifluoromethyl Ketone Hydrate | up to 99% | acs.org |

Electrophilic Activation and Superacidic Chemistry

In Brønsted superacids, which are acids stronger than 100% sulfuric acid, this compound can be activated to generate highly reactive cationic intermediates. wikipedia.org The strong electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilic character of these intermediates. scispace.com Commercially available superacids like trifluoromethanesulfonic acid (TfOH, triflic acid) and fluorosulfuric acid (FSO3H) are commonly used for this purpose. wikipedia.org

The most basic site in this compound is the carbonyl oxygen atom. In the presence of a Brønsted superacid such as TfOH, this oxygen is readily protonated to form a resonance-stabilized hydroxycarbenium ion (an O-protonated species). researchgate.netresearchgate.net This initial protonation is a key step in activating the molecule for subsequent reactions. researchgate.net

The formation of these O-protonated cations can be observed and characterized using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), in the superacid medium. researchgate.net Upon protonation, a significant deshielding effect is observed, leading to a downfield shift of the signals for the protons and carbons near the newly formed cationic center.

| Proton Location | Typical Shift (δ) in CDCl3 | Expected Shift (δ) in TfOH | Reason for Change |

|---|---|---|---|

| Vinylic H (α to C=O) | ~6.7-6.9 ppm | >7.5 ppm | Increased positive charge delocalization onto the carbon backbone. |

| Vinylic H (β to C=O) | ~7.6-7.8 ppm | >8.0 ppm | Significant positive charge on the adjacent carbon atom. |

| -OH+ | N/A | >10 ppm | Formation of the highly acidic protonated carbonyl group. |

Under more forcing superacidic conditions, conjugated enones can undergo a second protonation event. researchgate.net Following the initial O-protonation, a proton can add to the C=C double bond, typically at the α-carbon. This results in the formation of an O,C-diprotonated dication, which is a potent "superelectrophile". scispace.comresearchgate.net The formation of this species generates a second carbocationic center at the β-position, rendering the molecule exceptionally reactive toward even weak nucleophiles. researchgate.net The stability and structure of these dications can also be studied by NMR spectroscopy in the superacid medium. researchgate.net

The highly electrophilic carbocations generated in superacids readily participate in reactions with nucleophiles. A primary application is in Friedel-Crafts type reactions, where the cationic intermediate reacts with aromatic compounds (arenes). nih.gov The O-protonated species, and particularly the O,C-diprotonated superelectrophile, can attack electron-rich aromatic rings to form new carbon-carbon bonds. researchgate.netnih.gov For instance, reaction with benzene in TfOH would lead to an arylation product. nih.gov The trifluoromethyl group enhances the electrophilic reactivity of these ions, facilitating reactions that might be difficult under standard Friedel-Crafts conditions. scispace.com

Protonation Pathways in Brønsted Superacids (TfOH, FSO3H)

Nucleophilic Addition Reactions

The electron-deficient C=C double bond in this compound, a consequence of conjugation with the electron-withdrawing carbonyl and trifluoromethyl groups, makes the molecule an excellent Michael acceptor. wikipedia.orgrsc.org This allows it to undergo conjugate (or 1,4-) addition with a wide variety of nucleophiles.

Additions involving carbon-based nucleophiles are fundamental for forming new C-C bonds.

Arenes: As noted previously, arenes can act as nucleophiles toward the activated enone in the presence of a strong acid catalyst. In this context, the reaction is typically viewed as a Friedel-Crafts alkylation, where the protonated enone is the electrophile that attacks the aromatic ring. byjus.comlibretexts.org Electron-rich arenes like toluene, xylenes, or anisole are particularly effective nucleophiles in these transformations.

Enolates: The classic Michael addition involves the reaction of an enolate nucleophile with an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com An enolate, generated by treating a ketone, ester, or other suitable precursor with a base, will attack the β-carbon of this compound. The reaction proceeds via three main steps:

Formation of the enolate nucleophile from a suitable donor molecule. masterorganicchemistry.com

Nucleophilic attack of the enolate on the β-carbon of the enone. wikipedia.org

Protonation of the resulting enolate intermediate to yield the final 1,5-dicarbonyl product. masterorganicchemistry.comyoutube.com

This reaction is a powerful tool for constructing more complex molecular frameworks. masterorganicchemistry.com

| Nucleophile Type | Example Nucleophile | Reaction Type | Product Class |

|---|---|---|---|

| Arene | Benzene | Friedel-Crafts Alkylation (acid-catalyzed) | 3-Aryl-1,1,1-trifluoro-4-phenylbutan-2-one |

| Enolate | Acetone Enolate | Michael Addition (base-catalyzed) | 5,5,5-Trifluoro-4-(phenyl)-2-methyl-6-oxoheptan-2-al |

| Enolate | Diethyl Malonate Enolate | Michael Addition (base-catalyzed) | Diethyl 2-(1,1,1-trifluoro-3-oxo-1-phenylbutan-2-yl)malonate |

C-Nucleophile Additions (e.g., Arenes, Enolates)

Friedel-Crafts Type Alkylation and Cascade Cyclizations

While intermolecular Friedel-Crafts reactions with this compound are not extensively documented, the molecule is a prime substrate for intramolecular Friedel-Crafts type reactions, leading to cascade cyclizations. This transformation is particularly effective under superacidic conditions for analogous trihalomethyl-substituted enones. nih.gov

The reaction mechanism involves the protonation of the carbonyl oxygen by a strong Brønsted acid, such as triflic acid (TfOH), which generates a highly reactive O-protonated intermediate. nih.gov This key step significantly increases the electrophilicity of the β-carbon of the enone system. The activated intermediate then undergoes an intramolecular electrophilic attack on the pendant phenyl ring. Subsequent rearomatization yields a stable, cyclic product. This cascade process is a powerful method for the construction of trifluoromethyl-substituted indanone frameworks. nih.gov Research on analogous 1-aryl-4,4,4-trichlorobut-2-en-1-ones demonstrates that these enones undergo efficient intramolecular transformation into 3-trichloromethylindan-1-ones in triflic acid at 80 °C, with yields reaching up to 92%. nih.gov This serves as a strong model for the cyclization of this compound to form 3-trifluoromethylindan-1-one.

Table 1: Intramolecular Cyclization of Analogous Aryl Trihalomethyl Enones

| Aryl Substituent (Ar) | Product | Conditions | Yield (%) |

|---|---|---|---|

| 4-MeC₆H₄ | 5-Methyl-3-(trichloromethyl)indan-1-one | TfOH, 80°C, 2h | 92 |

| 4-EtC₆H₄ | 5-Ethyl-3-(trichloromethyl)indan-1-one | TfOH, 80°C, 2h | 91 |

| 4-iPrC₆H₄ | 5-Isopropyl-3-(trichloromethyl)indan-1-one | TfOH, 80°C, 2h | 89 |

| 4-FC₆H₄ | 5-Fluoro-3-(trichloromethyl)indan-1-one | TfOH, 80°C, 3h | 78 |

Data derived from studies on analogous trichloromethyl compounds. nih.gov

Michael Additions and Formal Cycloadditions

The electron-deficient β-carbon of this compound makes it an excellent Michael acceptor for conjugate addition reactions with a variety of nucleophiles. nih.govmasterorganicchemistry.com This reaction is a fundamental method for forming carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.com

The addition of carbon nucleophiles, such as malonates, to this class of sterically hindered β-trifluoromethyl enones can be challenging under standard conditions. nih.govacs.org However, research has shown that the application of high pressure (8–10 kbar) dramatically accelerates the reaction, enabling high yields of adducts that contain a quaternary trifluoromethylated stereocenter. nih.govacs.org In the presence of bifunctional tertiary amine-thiourea organocatalysts, these reactions can proceed with high enantioselectivity (up to 95% ee). nih.gov

Table 2: Effect of Pressure on Michael Addition of Diethyl Malonate

| Compound | Pressure | Catalyst Loading (mol %) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| β-trifluoromethyl chalcone (B49325) | 1 bar | 5 | <1 | - |

| β-trifluoromethyl chalcone | 10 kbar | 5 | >95 (as nitro analog) | - |

| Thiazole-based enone | 1 bar | 5 | <3 | - |

| Thiazole-based enone | 8 kbar | 5 | 93 | 95 |

Data derived from studies on β-trifluoromethyl enones. nih.gov

Beyond carbon nucleophiles, sulfur-based nucleophiles can also participate in sulfa-Michael additions. researchgate.net The initial adducts formed from these Michael additions can serve as intermediates for subsequent intramolecular reactions, leading to the formation of cyclic structures in what are known as formal cycloadditions.

N-Nucleophile Reactions (e.g., Amines, Amidines)

Nitrogen nucleophiles, such as amines and amidines, readily react with this compound, primarily through a 1,4-conjugate addition pathway. This reaction, often referred to as hydroamination, involves the addition of the N-H bond across the activated carbon-carbon double bond.

Cyclocondensation Reactions for Heterocycle Formation

A significant application of the reactivity of this compound and its derivatives with N-nucleophiles is the synthesis of fluorinated heterocycles. When binucleophiles like urea, thiourea, or amidines are used, the initial Michael addition is followed by an intramolecular cyclization and condensation (often with the elimination of water), to form stable heterocyclic rings. organic-chemistry.orgscilit.com

This methodology provides a direct route to pharmacologically relevant trifluoromethyl-substituted pyrimidines and pyrimidinones. organic-chemistry.orgcore.ac.uk For instance, the reaction of analogous 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea leads to the formation of 6-aryl-4-trifluoromethyl-2(1H)-pyrimidinones. scilit.com Similarly, reactions with amidines yield highly substituted trifluoromethylated pyrimidines. organic-chemistry.org This pathway is a cornerstone in the synthesis of a wide range of CF₃-containing heterocycles. nih.govfrontiersin.orgresearchgate.net

Hydroamination Pathways

The hydroamination of this compound with primary or secondary amines results in the formation of β-amino-α,β-unsaturated ketones, also known as enaminones. The strong electron-withdrawing effect of the trifluoromethyl group stabilizes the resulting enaminone product. This conjugate addition is highly regioselective, with the nucleophilic nitrogen atom exclusively attacking the β-carbon. rsc.org

Intramolecular Cyclization Pathways

Intramolecular cyclization represents a key reactive pathway for this compound, enabling the synthesis of complex fluorinated cyclic systems from a single acyclic precursor. These reactions are typically initiated by activating the molecule, often under acidic conditions, to promote an intramolecular nucleophilic attack.

One of the most prominent examples is the acid-catalyzed intramolecular Friedel-Crafts type reaction discussed previously. nih.gov Under the influence of a superacid, the enone cyclizes to form a five-membered ring fused to the aromatic system. nih.gov Other intramolecular pathways can be initiated by the addition of a nucleophile, which then allows a different part of the molecule to participate in a subsequent ring-closing step.

Formation of Fluorinated Cyclic Systems (e.g., Indanes, Pyrimidines, β-Lactones)

The varied reactivity of this compound allows for its use as a precursor to a range of fluorinated cyclic compounds.

Indanes : As detailed in section 3.2.1.1, the acid-catalyzed intramolecular Friedel-Crafts cyclization is a direct and high-yielding method for synthesizing 3-trifluoromethylindan-1-ones. nih.gov This reaction proceeds via an electrophilic aromatic substitution mechanism, constructing the five-membered carbocyclic indane core. nih.govresearchgate.net

Pyrimidines : The cyclocondensation reaction with N-C-N binucleophiles like urea or amidines provides an efficient route to six-membered heterocyclic pyrimidine rings. organic-chemistry.orgscilit.com This reaction involves a sequence of conjugate addition, intramolecular cyclization, and dehydration, ultimately forming the stable aromatic pyrimidine core bearing a trifluoromethyl group. organic-chemistry.orgcore.ac.uk

While the formation of indanes and pyrimidines from this enone scaffold is well-established through analogous systems, the synthesis of other cyclic structures such as β-lactones is less commonly documented and depends on specific reaction pathways not broadly reported for this substrate. The primary utility of this compound in cyclization reactions is in the robust formation of fluorinated indanes and pyrimidines.

Stereochemical Control in Cyclization Reactions

The stereochemical outcome of cyclization reactions involving this compound and its derivatives is a critical aspect of their synthetic utility. Research has demonstrated that both enantioselective and diastereoselective cyclizations can be achieved, often employing chiral catalysts or auxiliaries to direct the stereochemistry of the newly formed stereocenters.

For instance, visible-light-induced radical cascade reactions have been utilized for the diastereoselective construction of trifluoromethylated cyclobutane scaffolds. nih.gov In these [2+2] photocycloaddition reactions, the stereochemistry of the resulting cyclobutane ring is carefully controlled. Similarly, catalyst-free visible-light-induced radical cascade cyclizations have been developed to synthesize trifluoromethylated heterocycles, showcasing another avenue for stereocontrolled transformations. nih.gov

Furthermore, platinum(II) complexes have been shown to mediate enantioselective cation-olefin cyclization/fluorination reactions of polyenes, achieving high levels of enantioselectivity. nih.gov While not directly involving this compound, this methodology highlights the potential for achieving high stereochemical control in related systems. The choice of ligand on the metal catalyst is often crucial in dictating the facial selectivity of the cyclization.

A summary of representative stereoselective cyclization reactions is presented in the table below.

| Reaction Type | Catalyst/Conditions | Stereochemical Outcome | Ref. |

| [2+2] Photocycloaddition | Visible Light | High Diastereoselectivity | nih.gov |

| Radical Cascade Cyclization | Visible Light (catalyst-free) | Stereocontrolled | nih.gov |

| Cation-Olefin Cyclization/Fluorination | (xylyl-phanephos)Pt(2+) | High Enantioselectivity | nih.gov |

| Trifluoromethylation/Sulfuration/Cyclization of 1,6-enynes | Visible Light, Photocatalyst | High Diastereoselectivity | rsc.org |

Other Transformation Pathways

Beyond cyclization, this compound can undergo various other chemical transformations, including oxidation and rearrangement reactions, leading to a diverse array of functionalized molecules.

Oxidation Reactions

The oxidation of this compound can be directed at either the carbon-carbon double bond or the ketone functionality, depending on the oxidizing agent and reaction conditions. For example, epoxidation of the double bond would lead to the formation of a trifluoromethylated epoxy ketone, a versatile synthetic intermediate. While specific examples for the title compound are not prevalent in the searched literature, the oxidation of the analogous non-fluorinated compound, 4-phenyl-3-buten-2-one, can provide insights. Reduction of the ketone followed by isomerization and C-Cl bond formation is a known transformation for the non-fluorinated analogue. orgsyn.org

The trifluoromethyl group can influence the reactivity of the enone system towards oxidation. The electron-withdrawing nature of the CF3 group can make the double bond less susceptible to electrophilic attack.

Rearrangement Reactions Under Specific Conditions

Chalcone derivatives, including this compound, are known to undergo photochemical rearrangements. photos.or.krsemanticscholar.org Upon irradiation with UV light, E/Z isomerization of the carbon-carbon double bond is a common process. photos.or.krnih.gov The extended conjugation in these molecules allows for efficient absorption of light, leading to excited states that can relax through geometric isomerization.

In some cases, photochemical irradiation can also lead to more complex rearrangements, such as [2+2] cycloadditions to form dimeric structures, depending on the concentration and the solvent. researchgate.net The specific photochemical behavior of this compound would be influenced by the substitution pattern on the phenyl ring and the reaction conditions.

Furthermore, rearrangement reactions can be induced under other specific conditions. For instance, a photochemical Smiles rearrangement at remote C(sp3)–H bonds has been reported, showcasing the potential for complex molecular reorganizations. acs.org While this example is not a direct rearrangement of the chalcone backbone, it highlights the diverse reactivity that can be accessed with related structures under photochemical conditions.

Applications in Advanced Organic Synthesis and Building Block Utility

Precursor for Complex Fluorine-Containing Organic Molecules

The presence of the trifluoromethyl group in 1,1,1-Trifluoro-4-phenylbut-3-en-2-one significantly influences its reactivity, making it an excellent electrophile for various nucleophilic attacks and cycloaddition reactions. This reactivity is harnessed by synthetic chemists to forge intricate molecular architectures incorporating the valuable trifluoromethyl moiety.

Synthesis of Fluorinated Carbocycles and Heterocycles

The construction of cyclic systems is a cornerstone of organic synthesis, and this compound serves as a valuable starting material for both carbocyclic and heterocyclic frameworks.

Trifluoromethylated enones, such as the title compound, are effective dienophiles in Diels-Alder reactions, a powerful tool for the formation of six-membered carbocycles. The electron-withdrawing nature of the trifluoromethyl group activates the double bond of the enone, facilitating its reaction with a wide range of dienes to produce trifluoromethylated cyclohexene (B86901) derivatives. These products can then be further elaborated into more complex carbocyclic structures.

In the realm of heterocyclic synthesis, this compound has proven to be a versatile precursor. For instance, it can undergo [3+2] cycloaddition reactions with various 1,3-dipoles. A notable example is the reaction with zinc 2,2,2-trifluorodiazoethylide, which leads to the formation of trifluoromethyl-substituted polycyclic pyrazolines. acs.org This one-pot cascade transformation proceeds with high chemo-, regio-, and diastereoselectivity, offering a straightforward route to these complex heterocyclic systems. acs.org Furthermore, trifluoromethylated β-diketones, which can be derived from this compound, are key intermediates in the synthesis of a variety of heterocycles, including pyrazoles, isoxazoles, pyrimidines, and quinolines, through condensation reactions with appropriate nucleophiles. researchgate.net

| Heterocycle Class | Synthetic Approach | Key Intermediate |

|---|---|---|

| Pyrazoles | Condensation | Trifluoromethyl-1,3-diketone |

| Isoxazoles | Condensation | Trifluoromethyl-1,3-diketone |

| Pyrimidines | Condensation | Trifluoromethyl-1,3-diketone |

| Quinolines | Condensation | Trifluoromethyl-1,3-diketone |

| Polycyclic Pyrazolines | [3+2] Cycloaddition | This compound |

Generation of Polyfunctional Fluorinated Derivatives

The reactivity of the enone system in this compound allows for the introduction of multiple functional groups, leading to the generation of highly valuable polyfunctional fluorinated molecules. The electrophilic nature of both the carbonyl carbon and the β-carbon of the double bond allows for a range of nucleophilic addition reactions. For instance, reactions with amines can lead to the formation of β-amino ketones, which are themselves versatile synthetic intermediates. The resulting polyfunctional compounds, possessing a trifluoromethyl group, a carbonyl group, and other functionalities, are attractive building blocks for the synthesis of pharmaceuticals and agrochemicals.

Role in Cascade and Multicomponent Reactions

Cascade reactions, where a single synthetic operation triggers the formation of multiple chemical bonds, and multicomponent reactions, where three or more reactants combine in a single step, are highly efficient strategies in organic synthesis. This compound and related trifluoromethylated enones are excellent candidates for these complex transformations.

The aforementioned synthesis of polycyclic pyrazolines from zinc trifluorodiazoethylide and α,β-unsaturated enones is a prime example of a cascade process. acs.org This reaction involves an initial [3+2] cycloaddition, followed by either a Michael/aldol (B89426) or a double 1,2-addition sequence, all occurring in a single pot. acs.org Such cascade reactions offer a rapid and atom-economical route to complex molecular architectures that would otherwise require multiple synthetic steps. Visible-light-induced radical cascade trifluoromethylation/cyclization reactions have also been developed, providing access to trifluoromethylated polycyclic quinazolinones, benzimidazoles, and indoles. mdpi.com

Development of Novel Synthetic Methodologies Utilizing CF3-Enones

The unique reactivity of this compound has spurred the development of novel synthetic methodologies. Researchers have exploited its properties to design new ways of introducing trifluoromethyl groups and constructing complex fluorinated molecules. For example, methodologies involving the conjugate addition of various nucleophiles to CF3-enones have been extensively studied, leading to the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. These methods often provide access to chiral fluorinated compounds, which are of significant interest in medicinal chemistry. The development of these new synthetic tools expands the arsenal (B13267) of organic chemists and facilitates the synthesis of novel fluorinated compounds with potentially valuable biological activities.

Future Research Directions and Perspectives

Exploration of Undiscovered Reactivity Modes

While the fundamental reactivity of α,β-unsaturated ketones is well-established, the influence of the potent electron-withdrawing trifluoromethyl group in 1,1,1-Trifluoro-4-phenylbut-3-en-2-one invites the exploration of novel chemical transformations. Future research is anticipated to delve into previously uncharted reactivity modes, moving beyond conventional Michael additions and reductions.

One promising avenue lies in the investigation of its behavior in higher-order cycloaddition reactions. While Diels-Alder reactions of enones are common, the unique electronic nature of this substrate could facilitate participation in formal [4+3] or [4+4] cycloadditions, providing access to complex seven- and eight-membered ring systems. sigmaaldrich.com Additionally, its potential as a partner in asymmetric catalysis remains largely untapped. The development of novel catalytic systems that can achieve high stereoselectivity in reactions such as conjugate additions of various nucleophiles would be a significant advancement.

Further exploration into its reactivity with phosphorous nucleophiles could also yield interesting results. The reaction of similar compounds, such as (E)-1,1,1-trifluoro-4-phenyl-but-2-ene-4-one with trimethyl phosphite (B83602), has been shown to proceed via a [4+1] cycloaddition to form 1,2λ5-oxaphospholene derivatives. mit.edu Investigating analogous reactions with a wider array of phosphine reagents could uncover new synthetic pathways to valuable organophosphorus compounds.

Development of Greener Synthetic Routes

The imperative for sustainable chemical manufacturing necessitates the development of more environmentally benign synthetic methods for this compound. Current syntheses often rely on traditional condensation reactions that may involve harsh conditions and generate significant waste.

A key focus for future research will be the utilization of greener trifluoromethylating agents. Fluoroform (HCF3), a potent greenhouse gas and an industrial byproduct, is emerging as an attractive, economical, and atom-efficient source of the trifluoromethyl group. nih.govdurham.ac.ukbeilstein-journals.orgnih.gov Developing a synthetic protocol that directly utilizes fluoroform for the synthesis of this compound would represent a major step towards a more sustainable process. Research in this area is actively exploring the use of systems like fluoroform/KHMDS in triglyme for the trifluoromethylation of various esters, which could be adapted for the synthesis of trifluoromethyl ketones. nih.govdurham.ac.ukbeilstein-journals.orgnih.govbeilstein-journals.orgorganic-chemistry.org

Furthermore, the exploration of alternative reaction media, such as water or bio-based solvents, and the use of heterogeneous catalysts that can be easily recovered and recycled, will be crucial in reducing the environmental footprint of its synthesis. Enzymatic methods, which have been explored for the synthesis of the non-fluorinated analogue, benzalacetone, could also offer a highly selective and green alternative. researchgate.net

Advanced Computational Insights for Design and Prediction

The integration of computational chemistry, particularly Density Functional Theory (DFT), will be instrumental in accelerating the discovery and optimization of reactions involving this compound. DFT studies can provide a deep understanding of the electronic structure, reactivity, and reaction mechanisms at a molecular level.

Future computational work is expected to focus on several key areas. Firstly, DFT calculations can be employed to predict the regioselectivity and stereoselectivity of various reactions, guiding the rational design of experiments and catalysts. For instance, analyzing the global and local electrophilicity indices can help explain the role of the trifluoromethyl group in the reactivity and regioselectivity of cycloaddition reactions. researchgate.net

Secondly, computational modeling can be used to elucidate the transition states and reaction pathways of novel transformations, providing insights that are often difficult to obtain through experimental means alone. This understanding can then be used to optimize reaction conditions and catalyst design for improved efficiency and selectivity. Moreover, machine learning algorithms are being developed to predict chemical reaction outcomes based on electron movements, which could be a powerful tool for discovering new reactivity for this compound.

Finally, computational studies can aid in the design of new derivatives of this compound with tailored electronic and steric properties for specific applications in materials science and medicinal chemistry.

Integration with Flow Chemistry and Automated Synthesis

The adoption of continuous flow chemistry and automated synthesis platforms offers a paradigm shift in the production of fine chemicals, including this compound. These technologies provide numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and facile scalability.

The synthesis of many fluorinated compounds is often challenging due to the hazardous nature of fluorinating reagents and the exothermic nature of the reactions. Flow microreactors provide a safer and more efficient environment for handling such reagents and controlling reaction parameters with high precision. The application of flow chemistry to fluorination reactions has been well-documented and could be readily adapted for the synthesis of this compound.

Q & A

Q. What are the common synthetic routes for 1,1,1-trifluoro-4-phenylbut-3-en-2-one, and how can reaction conditions be optimized?

The compound is synthesized via Diels-Alder reactions or Friedel-Crafts acylation . For example, (E)-1,1,1-trifluoro-4-phenylbut-3-en-2-one can be prepared by reacting trifluoroacetophenone derivatives with dienophiles under organocatalysis, as demonstrated in enantioselective Diels-Alder reactions using chiral aminodiarylprolinol catalysts . Optimization involves tuning reaction temperature, solvent polarity (e.g., dichloromethane or THF), and catalyst loading. For Friedel-Crafts approaches, Lewis acids like AlCl₃ are critical for activating acylating agents . Monitoring reaction progress via TLC or GC-MS is recommended to minimize side products like over-acylated derivatives.

Q. How can structural characterization of this compound be rigorously validated?

X-ray crystallography (using SHELXL/SHELXTL software ) provides definitive confirmation of molecular geometry. For solution-phase analysis, combine ¹H/¹³C NMR (to identify trifluoromethyl and enone protons) and FT-IR (to confirm carbonyl stretching at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For stereochemical assignments, NOESY or ROESY experiments are essential if chiral centers are present .

Q. What safety protocols are recommended for handling fluorinated ketones like this compound?

Due to the reactivity of trifluoromethyl groups and potential toxicity of fluorinated byproducts:

- Use fume hoods and PPE (gloves, goggles).

- Avoid exposure to moisture to prevent hydrolysis to HF.

- Store under inert gas (N₂/Ar) at low temperatures (2–8°C) .

- Follow spill containment procedures outlined in safety data sheets for structurally similar fluoroketones .

Advanced Research Questions

Q. How can diastereodivergent synthesis be achieved using this compound?

In reductive amination reactions, choice of reducing agent dictates stereochemical outcomes. For example:

- NaBH(OAc)₃ favors cis-fused octahydroisoquinolines (78% yield, 95% ee).

- NaBH₃CN yields trans-isomers due to suppressed α-carbon epimerization .

Mechanistic studies (DFT calculations or kinetic isotope effects) can clarify transition-state stabilization differences. Chiral HPLC or circular dichroism (CD) validates enantiomeric excess.

Q. How does the trifluoromethyl group influence regioselectivity in cycloaddition reactions?

The electron-withdrawing CF₃ group activates the enone system for inverse-electron-demand Diels-Alder reactions , favoring electron-rich dienes. For example, in synthesizing trifluoromethylated octahydroisoquinolines, regioselectivity is controlled by the CF₃ group’s polarization of the α,β-unsaturated ketone . Computational modeling (e.g., Gaussian or ORCA) can map frontier molecular orbitals (FMOs) to predict reactivity.

Q. How can conflicting spectroscopic data for reaction intermediates be resolved?

Contradictions between NMR and X-ray data often arise from dynamic processes (e.g., keto-enol tautomerism). Strategies include:

Q. What methodologies enable application of this compound in bioactive molecule synthesis?

The compound serves as a building block for fluorinated pharmaceuticals (e.g., protease inhibitors). For example:

- Coupling with boronic acids via Suzuki-Miyaura cross-coupling (Pd catalysis) to introduce aryl groups .

- Reductive amination with chiral amines to access trifluoromethylated alkaloids .

Biological activity assays (e.g., enzyme inhibition) should follow OECD guidelines for reproducibility .

Methodological Best Practices

Q. Experimental Design for Kinetic Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.